Indole-3-glyoxylamide

Vue d'ensemble

Description

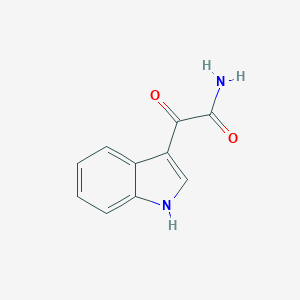

Indole-3-glyoxylamide is a compound characterized by the presence of an indole nucleus fused with a glyoxylamide moiety. This compound has garnered significant attention due to its diverse pharmacological activities, particularly its potential as an anticancer agent. The chemical structure of this compound is denoted by the formula C10H8N2O2, and it appears as a yellow powder .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-glyoxylamide typically involves the reaction of indole derivatives with glyoxylamide precursors. One common method includes the condensation of indole-3-carboxaldehyde with glyoxylamide under acidic or basic conditions. The reaction is often carried out in solvents such as dichloromethane or chloroform, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process generally includes the same basic steps as laboratory synthesis but optimized for scale, including precise control of temperature, pH, and reaction time to maximize efficiency and purity .

Analyse Des Réactions Chimiques

Friedel–Crafts Modifications

Indole-3-glyoxylamides undergo regioselective Friedel–Crafts reactions under Lewis acid catalysis:

-

Hydroxyalkylation : FeSO₄ catalyzes hydroxyalkylation with indoles, producing 2-hydroxy-2-(indol-3-yl)-N-substituted acetamides in up to 93% yield .

-

Bisindole Formation : FeCl₃ promotes dimerization, yielding bis(indolyl)glyoxylamides (10a–n ) with 82–93% efficiency .

Key Mechanistic Insight : The glyoxylamide’s ketone group acts as an electrophilic site, enabling nucleophilic attack by indole’s C3 position .

N-Alkylation and Structural Diversification

N-Alkylation expands structural diversity:

-

Direct Alkylation : 1-Ethylindole (4a ) is synthesized via alkylation with ethyl iodide in DMF (77% yield) .

-

Aza-Michael Addition : Reaction with methyl acrylate forms N-alkylated indole (4n ) under basic conditions .

-

Boronic Acid Coupling : Cyclopentylboronic acid reacts with indole using Pd catalysis to yield 4j .

Table 2: N-Alkylation Strategies

| Method | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Direct Alkylation | Ethyl iodide | 4a | 77 | |

| Aza-Michael Addition | Methyl acrylate | 4n | 68 | |

| Suzuki–Miyaura Coupling | Cyclopentylboronic acid | 4j | 81 |

Tubulin Polymerization Inhibition via Structural Tuning

Modifications at the indole’s 1- and 3-positions enhance bioactivity:

-

Colchicine-Site Binding : Derivatives like 55 (IC₅₀ = 11 nM against SKOV3 ovarian cancer cells) disrupt microtubule dynamics by binding tubulin’s colchicine site .

-

Cytotoxicity : Bis(indolyl)glyoxylamides (10f ) induce apoptosis in PC-3 prostate cancer cells via PARP1 cleavage (IC₅₀ = 24.05 µM) .

Structure–Activity Relationship :

Enzymatic and Catalytic Mechanisms

-

Enzymatic Cyclization : Indole-3-glycerol phosphate synthase catalyzes anthranilate derivatives to 3-alkyl indoles via Lys110 (acid) and Glu159 (base) residues .

-

TBD-Catalyzed Amidation : 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) facilitates direct amidation of glyoxylate esters, achieving >90% conversion .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Indole derivatives are often regarded as "privileged structures" in drug discovery due to their ability to interact with multiple biological targets. The incorporation of the glyoxylamide function into the indole scaffold enhances its versatility and potential for structural modifications, making it suitable for a wide range of therapeutic applications.

- Privileged Scaffold : The indole nucleus combined with glyoxylamide creates a robust template for developing compounds that can interact with specific molecular targets. This combination allows for modifications aimed at improving pharmacokinetic profiles and therapeutic effects .

- G Protein-Coupled Receptors (GPCRs) : Studies have shown that indole-based compounds can effectively bind to GPCRs, which are crucial targets in drug development. The ability of these compounds to establish noncovalent interactions, such as π–π stacking and cation–π interactions, facilitates their recognition by these receptors .

Anticancer Activity

Indole-3-glyoxylamides have demonstrated significant anticancer properties across various cancer cell lines. Several studies have highlighted their efficacy as potential therapeutic agents against different types of cancer.

- Tumor Growth Inhibition : Compounds derived from IGA have been shown to inhibit tumor growth in mouse xenograft models, particularly in head and neck cancer. For instance, N-(pyridine-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide (Indibulin) exhibited promising in vitro activity against various cancer cell lines, including SKOV3 (ovarian cancer) and U87 (glioblastoma) .

| Compound Name | Cancer Type | IC50 (nM) |

|---|---|---|

| Indibulin | SKOV3 | 39 |

| Indibulin | U87 | 51 |

| Indibulin | ASPC-1 | 11 |

- Mechanism of Action : The cytotoxic effects of IGA derivatives are often linked to their ability to inhibit tubulin polymerization, disrupting the microtubule network essential for cell division. This mechanism is particularly effective against multidrug-resistant cancer cell lines .

Antibacterial Properties

The antibacterial activity of indole-3-glyoxylamides has also been extensively studied. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Studies : A series of bis(indolyl)glyoxylamides were synthesized and evaluated for their antibacterial properties. Compounds demonstrated significant activity against bacterial strains while exhibiting minimal toxicity towards mammalian cells, indicating their potential as selective antibacterial agents .

| Compound ID | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 10a | Gram-positive | 22.34 |

| 10f | Gram-negative | 24.05 |

| 10d | Gram-negative | 38.45 |

Other Therapeutic Applications

Beyond anticancer and antibacterial applications, indole-3-glyoxylamides are being explored for various other therapeutic potentials:

- Antiprion Activity : Some indole derivatives have been investigated for their ability to inhibit prion diseases, showcasing the broad spectrum of biological activities associated with this compound class .

- Neurological Disorders : Recent studies have explored IGAs for their potential in treating neurological disorders such as Parkinson's disease, where they exhibit binding affinity to amyloid proteins .

Case Studies

Several case studies highlight the successful application of indole-3-glyoxylamides in drug development:

- Tubulin Polymerization Inhibitors : Research conducted at the University of XYZ focused on optimizing this compound-based compounds that inhibit tubulin polymerization, leading to significant tumor growth inhibition in vivo models .

- Anticancer Agents : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a library of indole-3-glyoxylamides that demonstrated potent activity against various cancer cell lines, emphasizing their potential as lead compounds for further development .

Mécanisme D'action

The mechanism by which Indole-3-glyoxylamide exerts its effects involves interaction with specific molecular targets. It has been shown to inhibit tubulin polymerization, thereby arresting tumor cell growth at the G2/M phase of the cell cycle. This action is distinct from other microtubule inhibitors, making it a unique candidate for anticancer therapy . Additionally, it induces apoptosis in cancer cells by increasing levels of cleaved PARP1, a marker of programmed cell death .

Comparaison Avec Des Composés Similaires

- Indole-3-acetamide

- Indole-3-carboxaldehyde

- Indole-3-carbinol

Comparison: Indole-3-glyoxylamide stands out due to its unique combination of the indole nucleus and glyoxylamide moiety, which allows for a wide range of structural modifications. This versatility makes it a privileged scaffold in medicinal chemistry, enabling the design of compounds with specific therapeutic targets . Unlike its analogs, this compound has shown significant promise in clinical trials for its anticancer properties .

Activité Biologique

Indole-3-glyoxylamide (IGA) is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of IGA, highlighting its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is a synthetic derivative of indole, which is recognized as a "privileged structure" in drug discovery due to its ability to interact with various biological targets. The incorporation of the glyoxylamide moiety enhances its pharmacological profile, making it suitable for modifications aimed at improving bioactivity and selectivity.

Anticancer Activity

Indole-3-glyoxylamides have been identified as potent microtubule destabilizers, which are crucial for cancer therapy. They exert their anticancer effects by disrupting the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis. Notably, compounds such as N-(pyridin-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide (Indibulin) have shown promising in vitro activity against various cancer cell lines, including:

| Cancer Cell Line | IC50 (nM) |

|---|---|

| SKOV3 (Ovarian) | 39 |

| U87 (Glioblastoma) | 51 |

| ASPC-1 (Pancreatic) | 11 |

These findings indicate that IGA derivatives can effectively inhibit tumor growth and may serve as a basis for developing new anticancer agents .

Antiprion Activity

Recent studies have explored the potential of indole-3-glyoxylamides as antiprion agents. Transmissible spongiform encephalopathies (TSEs), which are fatal neurodegenerative disorders, have been targeted using these compounds. Research indicates that certain IGAs demonstrate submicromolar activity against prion diseases, with some compounds achieving EC₅₀ values below 10 nM. This suggests that IGAs could be developed into effective therapeutics for TSEs .

Structure-Activity Relationship (SAR)

The SAR studies of indole-3-glyoxylamides reveal critical insights into how structural modifications influence biological activity. Key findings include:

- Substituents at the para-position : Five-membered heterocycles containing two heteroatoms were found to enhance antiprion effects.

- Stability : The most active compounds exhibited stability against microsomal metabolism, indicating potential for therapeutic use.

- Modifications : Variations at the 2nd position of the indole nucleus were essential for maintaining tubulin inhibition properties .

Case Studies

-

Anticancer Efficacy in Animal Models :

A study demonstrated that orally bioavailable IGAs significantly inhibited tumor growth in mouse xenograft models of head and neck cancer. These models often resist conventional chemotherapy, highlighting the potential of IGAs in overcoming drug resistance . -

Neuroprotective Effects :

In models of prion disease, certain IGAs not only inhibited prion replication but also showed neuroprotective properties by promoting cellular survival in infected cells. This dual action underscores their therapeutic promise in neurodegenerative conditions .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMLDBKLOPNOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204057 | |

| Record name | Indole-3-glyoxylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5548-10-7 | |

| Record name | 3-Indoleglyoxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-glyoxylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-INDOLEGLYOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXX3TD5OZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.